(4-Benzyloxy-2-methylphenyl)oxoacetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzyloxy-2-methylphenyl)oxoacetic acid ethyl ester is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.3378 . This compound is characterized by the presence of a benzyloxy group, a methyl group, and an oxoacetic acid ethyl ester moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of (4-Benzyloxy-2-methylphenyl)oxoacetic acid ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 4-benzyloxy-2-methylphenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
(4-Benzyloxy-2-methylphenyl)oxoacetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
(4-Benzyloxy-2-methylphenyl)oxoacetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of (4-Benzyloxy-2-methylphenyl)oxoacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
(4-Benzyloxy-2-methylphenyl)oxoacetic acid ethyl ester can be compared with similar compounds such as:
(4-Benzyloxyphenyl)oxoacetic acid ethyl ester: Lacks the methyl group, which may affect its reactivity and biological activity.
(4-Methoxy-2-methylphenyl)oxoacetic acid ethyl ester: The methoxy group may alter the compound’s electronic properties and interactions with molecular targets.
(4-Benzyloxy-2-methylphenyl)oxoacetic acid methyl ester: The methyl ester may have different hydrolysis rates and metabolic pathways compared to the ethyl ester.
Eigenschaften
CAS-Nummer |
1256466-41-7 |
---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
ethyl 2-(2-methyl-4-phenylmethoxyphenyl)-2-oxoacetate |
InChI |
InChI=1S/C18H18O4/c1-3-21-18(20)17(19)16-10-9-15(11-13(16)2)22-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
InChI-Schlüssel |
DBRMVECABYDTRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.